

Determining the IC50 of PR5-LL-CM01 using a Homogeneous AlphaLISA Assay

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Compound of Interest

Compound Name: PR5-LL-CM01

Cat. No.: B1678028

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Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of **PR5-LL-CM01**, a known inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), using the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology. This assay offers a high-throughput, sensitive, and non-radioactive method for measuring enzyme inhibition.

Principle of the AlphaLISA Assay for PRMT5 Inhibition

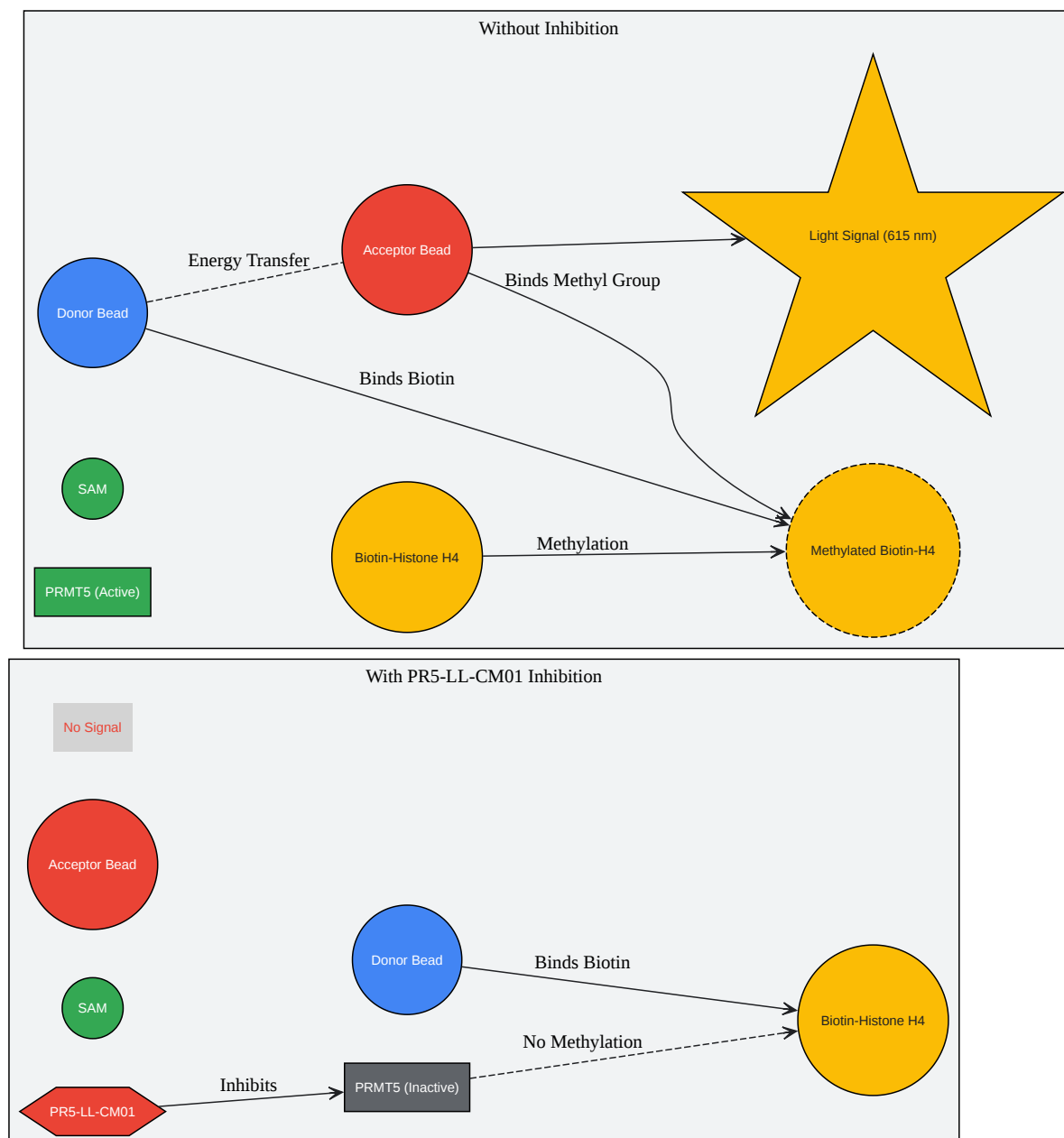
The AlphaLISA technology is a bead-based immunoassay that relies on the proximity of two types of beads: a Donor bead and an Acceptor bead. When these beads are brought close to each other, a cascade of chemical reactions is initiated upon excitation, leading to a luminescent signal.

In this specific application for determining PRMT5 inhibition, the assay measures the enzymatic activity of PRMT5, which symmetrically dimethylates a biotinylated histone H4 peptide substrate (H4R3me2s). The key components of this assay are:

- Streptavidin-coated Donor beads: These beads bind to the biotinylated histone H4 peptide substrate.
- Anti-methylated substrate antibody-conjugated Acceptor beads: These beads specifically recognize the symmetrically dimethylated arginine 3 on the histone H4 peptide (H4R3me2s), the product of the PRMT5 enzymatic reaction.
- PRMT5 enzyme and its co-substrate S-adenosylmethionine (SAM): These are required for the methylation reaction to occur.
- **PR5-LL-CM01**: The small molecule inhibitor being tested.

When PRMT5 is active, it methylates the biotinylated H4 peptide. This allows the Donor and Acceptor beads to come into close proximity (within 200 nm) through the binding of the streptavidin to biotin and the antibody to the methylated substrate. Upon excitation of the Donor beads with a laser at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm. The intensity of this signal is directly proportional to the amount of methylated substrate and thus to the PRMT5 activity.

In the presence of an inhibitor like **PR5-LL-CM01**, the enzymatic activity of PRMT5 is reduced, leading to less methylated H4 peptide. Consequently, fewer Donor and Acceptor beads are brought into proximity, resulting in a decrease in the AlphaLISA signal. The IC₅₀ value is determined by measuring the concentration of **PR5-LL-CM01** that causes a 50% reduction in the AlphaLISA signal.



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Caption: Principle of the PRMT5 AlphaLISA inhibition assay.

Materials and Reagents

| Reagent | Supplier | Recommended

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